

Validating BAR501's Effect on eNOS Phosphorylation: A Comparative Guide

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Compound of Interest

Compound Name: (3 α ,5 β ,6 β ,7 α)-BAR501

Cat. No.: B605913

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This guide provides a comparative analysis of BAR501's effect on endothelial nitric oxide synthase (eNOS) phosphorylation, a key event in promoting endothelial function. The performance of BAR501 is compared with other relevant compounds, supported by available experimental data. Detailed experimental protocols and signaling pathway visualizations are included to assist researchers in designing and interpreting their studies.

Comparative Analysis of eNOS Phosphorylation

Endothelial NOS (eNOS) is a critical enzyme for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. The activity of eNOS is tightly regulated by phosphorylation, particularly at the Serine 1177 residue (Ser1177), which enhances its enzymatic activity. This section compares the effects of BAR501 and other compounds on eNOS Ser1177 phosphorylation.

While direct quantitative comparisons of fold-change in eNOS phosphorylation for all compounds under identical experimental conditions are limited in the publicly available literature, this table summarizes the available data and known effects.

Compound	Target/Mechanism	Cell Type	Concentration	Fold Change in p-eNOS (Ser1177)	Citation(s)
BAR501	TGR5 (GPBAR1) Agonist	Human Liver Sinusoidal Endothelial Cells (LSEC)	10 μ M	Time-dependent increase observed, specific fold-change not reported.	
INT-777	TGR5 (GPBAR1) Agonist	Not specified for eNOS phosphorylation	Not specified	Activates TGR5 signaling, which is known to lead to eNOS phosphorylation.	[1]
Lithocholic Acid (LCA)	TGR5 (GPBAR1) Agonist	Not specified for eNOS phosphorylation	Not specified	Potent endogenous TGR5 agonist, expected to induce eNOS phosphorylation.	[2] [3]
VEGF	VEGF Receptor Agonist	Human Aortic Endothelial Cells (HAECs)	10 ng/mL	~3.6-fold increase at 5 minutes.	[4]

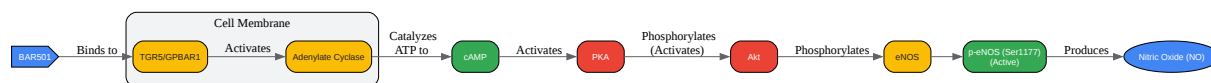
Atorvastatin	HMG-CoA Reductase Inhibitor	ApoE/LDLR double knockout mice aorta	100 mg/kg/day	Significant increase in phosphorylat ed SMAD2/3 and eNOS expression observed.	[5][6]
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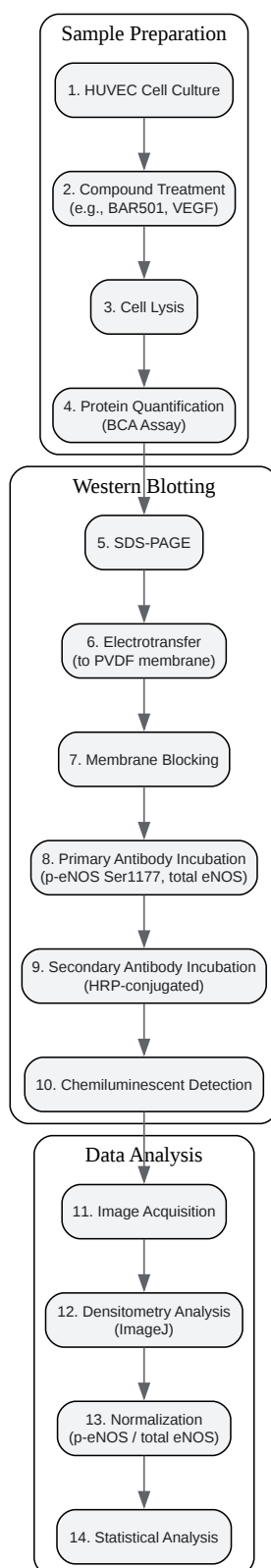
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Signaling Pathway of BAR501-Induced eNOS Phosphorylation

BAR501 is a selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1). Activation of TGR5 by BAR501 initiates a signaling cascade that culminates in the phosphorylation and activation of eNOS. The key steps in this pathway are:

- **BAR501 Binding:** BAR501 binds to and activates the TGR5 receptor on the surface of endothelial cells.
- **G Protein Activation:** This leads to the activation of a stimulatory G protein (Gs).
- **Adenylate Cyclase Activation:** The activated Gs protein stimulates adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).
- **PKA and Epac Activation:** The increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
- **Akt Activation:** PKA and Epac, through a series of intermediate steps, lead to the phosphorylation and activation of the protein kinase Akt (also known as Protein Kinase B).
- **eNOS Phosphorylation:** Activated Akt then directly phosphorylates eNOS at the Serine 1177 residue, leading to its activation and the subsequent production of nitric oxide (NO).





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